molecular formula C11H7Cl2F2NOS B3005671 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 790263-52-4

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole

Cat. No.: B3005671
CAS No.: 790263-52-4
M. Wt: 310.14
InChI Key: KBFBPBHJDSRNLG-UHFFFAOYSA-N
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Description

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole is a halogenated aromatic heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 3,5-dichloro-2-(difluoromethoxy)phenyl moiety at position 2. The dichloro and difluoromethoxy substituents contribute to its electronic and steric properties, making it a candidate for applications in pharmaceuticals or agrochemicals. Thiazoles are known for their bioactivity, and the inclusion of halogen atoms often enhances metabolic stability and target binding .

Properties

IUPAC Name

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F2NOS/c1-5-16-9(4-18-5)7-2-6(12)3-8(13)10(7)17-11(14)15/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBPBHJDSRNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C(=CC(=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole (CAS Number: 790263-52-4) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antiprotozoal, antitumor, and other pharmacological properties based on recent research findings.

  • Molecular Formula: C11H7Cl2F2NOS
  • Molecular Weight: 310.1 g/mol
  • CAS Number: 790263-52-4
  • Purity: Minimum 95%

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected strains are summarized in the table below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Klebsiella pneumoniae12.5
Pseudomonas aeruginosa50
Aspergillus fumigatus6.25
Trichophyton mentagrophytes12.5

The compound demonstrated potent activity against gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 12.5 µg/mL .

Antiprotozoal Activity

In addition to antimicrobial effects, this thiazole derivative has shown promising antiprotozoal activity. For instance, it was tested against Trypanosoma cruzi and exhibited an IC50 value of 0.37 µM , significantly outperforming benznidazole, a standard treatment .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies showed that it inhibited the growth of several cancer cell lines:

Cell LineIC50 (µM)
MGC8033.15 ± 1.68
HTC-1168.17 ± 1.89
HCT11625.54

Notably, the presence of halogen atoms (Cl, F) on the phenyl ring enhanced the antiproliferative activity compared to derivatives with electron-donating groups .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The presence of halogen substituents increases binding affinity to target enzymes involved in cancer cell proliferation.
  • Cell Membrane Permeability: The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and improving bioavailability .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Ahsan et al. demonstrated that derivatives of thiazoles possess dual antimicrobial and anticancer activities through targeting thymidylate synthase (TS). The synthesized compounds showed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating their potential as therapeutic agents .

Case Study 2: Antitumor Activity
Research published in MDPI highlighted that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing better efficacy than traditional chemotherapeutics like 5-fluorouracil .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds like 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole exhibit significant antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar thiazole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into the anticancer potential of thiazole derivatives has revealed promising results. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells. A case study involving thiazole derivatives highlighted their effectiveness against breast cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .

Pesticidal Activity

The unique chemical structure of this compound positions it as a candidate for agrochemical applications, particularly in the development of pesticides. Thiazole derivatives have been recognized for their ability to act as fungicides and herbicides. Preliminary research indicates that this compound may possess similar properties, potentially offering an effective solution for crop protection against pests and diseases .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug design and development. Interaction studies have focused on its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. This knowledge can aid in optimizing the compound's efficacy and safety profile in therapeutic contexts.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-Chloro-2-methylthiazoleStructureLacks fluorine substituents; simpler structure
5-MethylthiazoleStructureNo dichloro or difluoromethoxy groups; less complex
2-(Difluoromethoxy)-thiazoleStructureContains difluoromethoxy but lacks dichloro substitution

This table underscores how the specific substituents of this compound enhance its potential biological activity and applications compared to other thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

a. 4-(4-Chlorophenyl/4-Fluorophenyl)-2-(triazolyl-pyrazolyl)thiazoles (Compounds 4 and 5)

  • Structure : These compounds feature a thiazole core with 4-chlorophenyl/4-fluorophenyl at position 4 and a triazolyl-pyrazolyl group at position 2.
  • Synthesis : High-yield synthesis (>70%) via crystallization from dimethylformamide (DMF), producing triclinic crystals with two independent molecules in the asymmetric unit .

b. 1,3,4-Thiadiazole Derivatives (Compound [8]–[12])

  • Structure : Include methylsulfanyl, thiourea, and substituted phenyl groups.
  • Properties : Melting points range widely (63–192°C), with lower yields (20–80%) compared to the target compound’s synthesis (exact yield unspecified) .
  • Bioactivity : Tested for anti-HIV activity in MT-4 cells, though specific results are unreported. The target compound’s dichloro and difluoromethoxy groups may confer distinct antiviral or cytotoxic profiles .

c. (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Structure : Planar thiadiazole with intramolecular hydrogen bonding, forming layered crystals.
  • Synthesis : Produced via condensation in toluene, contrasting with the DMF-based methods for thiazole derivatives .
Functional Group Analysis
Compound Class Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Tested
Target Compound 3,5-Dichloro-2-(difluoromethoxy)phenyl, methyl ~323.1 (estimated) N/A Not reported
Compounds 4 and 5 4-Chlorophenyl/4-fluorophenyl, triazolyl-pyrazolyl ~500–550 (estimated) N/A Not reported
1,3,4-Thiadiazole [8] Methylsulfanyl, thiourea ~500 (estimated) 192 Anti-HIV (strain IIIB/ROD)
Pyrido-pyrimidinones Difluoromethoxyphenyl, piperazinyl ~400–450 (estimated) N/A Not reported

Key Observations :

  • Steric Hindrance : The methyl group on the thiazole core may limit conformational flexibility compared to bulkier triazolyl-pyrazolyl substituents in Compounds 4 and 5 .
  • Synthetic Challenges : The discontinued status of the target compound contrasts with the commercial availability of simpler analogues, suggesting higher synthesis complexity or regulatory concerns.

Research Implications and Gaps

  • Structural Studies : Single-crystal diffraction data for the target compound are lacking, unlike Compounds 4 and 5 , hindering conformational analysis.
  • Synthetic Optimization : Methods for analogous compounds (e.g., DMF-based crystallization , toluene condensation ) could inform scalable routes for the target compound.

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